molecular formula C13H11N3O B15067305 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-49-0

2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B15067305
CAS No.: 89075-49-0
M. Wt: 225.25 g/mol
InChI Key: HRKMYHSALQEXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine ( 80675-85-0) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-c]pyridine core, a structure known for its resemblance to purine bases, which allows it to interact with a variety of enzymatic targets . The primary research value of this compound and its close analogs lies in their potential as inhibitors of protein kinases . Specifically, derivatives based on the imidazo[4,5-c]pyridine structure have been designed and synthesized as inhibitors of Src Family Kinases (SFKs) . SFKs, including Src and Fyn, are critical signaling proteins, and their abnormal activity is implicated in pathological processes such as the progression of Glioblastoma Multiforme (GBM), a highly aggressive brain tumor . Researchers are exploring these inhibitors to develop new therapeutic candidates for oncology, particularly for cancers affecting the central nervous system . Furthermore, computer-aided (in-silico) design studies highlight the role of related imidazopyridine compounds in antimicrobial research, suggesting potential for development against drug-resistant pathogens . The 3-methoxyphenyl substituent in this compound is a key pharmacophore that can influence binding affinity and selectivity towards these biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please note that the specific biological data and inhibitory activity mentioned are derived from scientific literature on closely related chemical analogs and structural families, and may not have been empirically confirmed for this specific compound.

Properties

CAS No.

89075-49-0

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-10-4-2-3-9(7-10)13-15-11-5-6-14-8-12(11)16-13/h2-8H,1H3,(H,15,16)

InChI Key

HRKMYHSALQEXAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[4,5-c]pyridine core.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

2-(3-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine is an organic compound with a fused bicyclic structure, belonging to the imidazo[4,5-c]pyridine class. It has a molecular weight of approximately 216.25 g/mol. Research suggests that this compound exhibits significant biological activities, particularly due to its specific methoxy substitution pattern. Imidazo[4,5-c]pyridine derivatives have been studied for their potential as antiviral and anticancer agents.

Potential Applications of this compound

While the provided search results do not offer explicit case studies or comprehensive data tables specifically for this compound, they do provide insight into the potential applications based on similar compounds and the properties of its structural components.

Anticancer Activity:

  • Imidazo[4,5-b]pyridine derivatives have demonstrated anticancer activity . Several synthesized compounds were screened for their in vitro anticancer activity against six human cancer cell lines and normal fibroblasts . Some compounds showed a significant cytotoxic effect with IC50 values <870 nM, while normal fibroblast cells were affected to a much lesser extent (IC50 >10000 nM) .
  • 2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine, which has a similar imidazo core but a different phenyl substitution, has exhibited anticancer activity.

Anti-inflammatory Properties:

  • 5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, containing dimethyl substitutions and a methoxy group, has shown anti-inflammatory properties.

Efflux Pump Modulation:

  • certain imidazo[4,5-b]pyridine derivatives were evaluated for their anticancer and efflux pump modulating activity . Five compounds exhibited significantly better MDR-reversing activity than verapamil, a reference compound . The methoxy group in these compounds appears favorable for activity .

Inhibition of Endocytosis:

  • 1H-Imidazo[4,5-c]pyridine derivatives can affect PIK activity, influencing TbPI3KIII . Certain compounds have demonstrated the ability to inhibit endocytosis dramatically .

Protein Kinase Inhibition:

  • Imidazo[4,5-b]pyridine derivatives have seen medicinal chemistry applications as protein kinase inhibitors for cancer treatment . They can act as potent dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia and as GSK3β inhibitors for type 2 diabetes .

The structural features of imidazo[4,5-c]pyridine derivatives, including the presence and position of methoxy groups and other substitutions, significantly influence their biological activity . The table below summarizes the relationship between structural features and biological activities of related compounds .

CompoundStructural FeaturesBiological Activity
2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridineSimilar imidazo core; different phenyl substitutionAnticancer activity
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridineDimethyl substitutions; methoxy groupAnti-inflammatory properties
1H-Imidazo[4,5-c]pyridine derivativesVarying substitutions on the pyridine ringAntiviral and anticancer activity
Imidazo[4,5-b]pyridine derivativesMethoxy group; variations in carbon chain length and position, heteroatom presenceAnticancer and efflux pump modulating activity ; MDR-reversing activity ; Inhibition of ABCB1 pump
4H-pyran, dihydropyridine and thiophene derivativesVaries substitutionsAnticancer activity ; significant cytotoxic effect with IC50 values <870 nM ; selective activity against certain cancer cell lines

Further Research Directions

Given the diverse biological activities exhibited by imidazo[4,5-c]pyridine derivatives, further research into this compound could explore its potential in:

  • Targeted cancer therapies, considering its structural similarities to compounds with anticancer activity .
  • Development of novel anti-inflammatory agents, given the anti-inflammatory properties of related compounds.
  • Modulation of multidrug resistance in cancer cells, based on the efflux pump modulating activity observed in imidazo[4,5-b]pyridine derivatives .
  • Treatment of infectious diseases, considering the antiviral potential of imidazo[4,5-c]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Scaffold Variations: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
  • Imidazo[4,5-b]pyridine Derivatives :

    • Biological Activity : Diarylated derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridines) exhibit anticancer and anti-inflammatory activities. For example, derivatives with substituted anilines and aromatic aldehydes showed cytotoxicity against cancer cell lines (IC₅₀ values: 0.8–12 µM) .
    • Synthesis : One-pot protocols using 2-chloro-3-nitropyridine and substituted anilines yield these compounds in moderate to good yields (50–75%) .
    • Selectivity : Scaffold-hopping from imidazo[4,5-c]pyridine to imidazo[4,5-b]pyridine improved TYK2 kinase selectivity (21-fold for compound 11 vs. 10) by altering binding interactions in the ATP pocket .
  • Synthesis: Multi-step routes involving nitration, hydrogenation, and coupling reactions (e.g., HATU-mediated amidation) are common .

Key Difference : The imidazo[4,5-b]pyridine scaffold favors TYK2 selectivity, while imidazo[4,5-c]pyridine derivatives are more versatile in targeting diverse receptors and enzymes .

Substituent Effects
  • Methoxy vs. Halogen Substituents :

    • 3-Methoxyphenyl : Enhances metabolic stability and lipophilicity (cLogP ≈ 2.5–3.0). Found in compounds with improved blood-brain barrier permeability (e.g., 5-HT₆ ligands) .
    • Halogenated Phenyl Groups : Bromo-, chloro-, and fluoro-substituted derivatives (e.g., 2-(3-bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine) increase molecular weight (MW ≈ 326 g/mol) and potency but may reduce solubility .
  • Heterocyclic Additions :

    • Piperazine or triazole moieties (e.g., 7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) improve binding to serotonin receptors and antimicrobial targets (MIC: 8–32 µg/mL against S. aureus and E. coli) .
Table 1: Comparison of Key Compounds
Compound Name Scaffold Key Substituents Biological Activity Selectivity/Potency Source
2-(3-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine [4,5-c] 3-Methoxyphenyl Under investigation N/A
GLPG3667 [4,5-b] Cyclopropane carboxamide TYK2 inhibitor IC₅₀ = 0.5 nM, >100-fold JAK1/TYK2 selectivity
2-(3-Fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine [4,5-b] 3-Fluorobenzyl, piperazine 5-HT₆ inverse agonist Ki = 6 nM, IC₅₀ = 17.6 nM
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine [4,5-b] Bromo, furan, propargyl Anticancer (preclinical) Moderate cytotoxicity (IC₅₀ ~10 µM)

Metabolic and Pharmacokinetic Properties

  • Imidazo[4,5-b]pyridine Derivatives :

    • Metabolic Stability : Compounds with methoxy or trifluoromethyl groups show reduced CYP450 inhibition (e.g., CYP3A4/2D6 IC₅₀ > 10 µM) .
    • Half-Life : ~4–6 hours in murine models .
  • Imidazo[4,5-c]pyridine Derivatives :

    • Challenges : Higher cLogP (3.5–4.0) may limit solubility, requiring formulation optimization .

Biological Activity

2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a compound belonging to the imidazo[4,5-c]pyridine class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Structural Characteristics

The compound features a fused bicyclic structure with a methoxyphenyl group, contributing to its unique chemical properties and biological activities. Its molecular formula is C13_{13}H11_{11}N3_{3}O, with a molecular weight of approximately 216.25 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory domains. The following table summarizes key findings related to its biological activity:

Activity Cell Lines/Targets IC50_{50} / EC50_{50} Mechanism of Action
AnticancerMCF-7, K562, SaOS29.2 µM (COX-2 inhibition)Inhibition of COX enzymes and modulation of cell cycle pathways
CytotoxicityHepG2TC50_{50} = 575 nMInduction of apoptosis and inhibition of endocytosis
Anti-inflammatoryCOX-1 and COX-2IC50_{50} = 21.8 µM (COX-1)Selective inhibition of inflammatory pathways

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and cancer progression. For instance, compound 3f exhibited selectivity towards COX-2 with an IC50_{50} value of 9.2 µM .
  • Cytotoxic Effects : In vitro studies demonstrated that the compound induces cytotoxicity in various cancer cell lines such as MCF-7 and K562. The mechanism involves triggering apoptosis and disrupting cellular processes necessary for cancer cell survival .
  • Modulation of Signaling Pathways : The compound's interaction with specific molecular targets suggests it may modulate key signaling pathways involved in cell proliferation and survival, further supporting its potential as an anticancer agent.

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Anticancer Activity : A study evaluated the compound's cytotoxic effects against various cancer cell lines, revealing significant activity against MCF-7 cells with an IC50_{50} value around 9.2 µM. The study highlighted the compound's potential in targeting cancer cells while sparing normal cells .
  • Inflammation : Research focused on the anti-inflammatory properties demonstrated that the compound effectively inhibited COX enzymes, suggesting a dual role in managing inflammation and tumor growth .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine, and how are intermediates characterized?

A multistep procedure is typically employed. For example, pyridine aldehyde derivatives are reacted with diamines (e.g., benzene-1,2-diamine or pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form the imidazo[4,5-c]pyridine core. Key intermediates are purified via column chromatography and characterized using spectral methods (¹H/¹³C NMR, IR) and elemental (CHN) analysis .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography for unambiguous assignment, complemented by spectroscopic techniques. For example, single-crystal X-ray diffraction (mean C–C bond length = 0.002 Å, R factor = 0.046) resolves regiochemistry and substituent orientation. NMR analysis (e.g., δ 10.17 ppm for aldehyde protons) and mass spectrometry (e.g., m/z 225 [M+H]⁺) further validate purity .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

In vitro antimicrobial activity is assessed against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains via agar diffusion or microdilution assays. Anticancer activity is tested using cell viability assays (e.g., MTT), with IC₅₀ values calculated for lead optimization .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved in the imidazo[4,5-c]pyridine scaffold?

Organometallic bases (e.g., zinc-amine complexes) enable regioselective derivatization at the C2 position. For example, reactions with aryl halides under Pd catalysis yield 2-aryl derivatives. Computational studies (DFT) guide site selectivity by analyzing electron density and frontier molecular orbitals .

Q. What strategies address contradictory data in prototropic equilibria studies of this compound?

Conflicting pKa values (ground vs. excited states) are resolved using time-resolved fluorescence and quantum mechanical calculations. For 2-(2′-methoxyphenyl) analogs, dual monocation (MC1/MC2) equilibria are identified via pH-dependent absorption/emission spectra and semi-empirical AM1 calculations. Decay kinetics (single-exponential lifetimes) confirm rapid isomer interconversion .

Q. How does this compound modulate biological targets like 5-HT6 receptors or inducible nitric oxide synthase (iNOS)?

For 5-HT6 receptor modulation, substituent effects (e.g., 3-fluorobenzyl groups) enhance binding affinity (Ki = 6 nM) and partial inverse agonism. For iNOS inhibition, time-dependent irreversible binding is demonstrated via NADPH depletion assays and crystallography of inhibitor-enzyme complexes .

Q. What computational methods predict its metabolic stability and blood-brain barrier (BBB) permeability?

Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while molecular docking (e.g., Glide) models interactions with cytochrome P450 isoforms (CYP3A4/2D6). BBB permeability is predicted via logP/logD (e.g., >2.5) and polar surface area (<90 Ų) analyses .

Q. How are synthetic byproducts or isomer mixtures resolved during scale-up?

Isomeric mixtures (e.g., 1:1 ratio of 6-{1H-imidazo[4,5-c]pyridin-1-yl} and 6-{3H-imidazo[4,5-c]pyridin-3-yl}pyridine-3-carbaldehyde) are separated using preparative HPLC with chiral columns or fractional crystallization. Purity (>98%) is confirmed via UHPLC-MS and ¹H NMR .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with DFT-predicted values to resolve ambiguities in tautomeric forms .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple cell lines/species .
  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for yield improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.